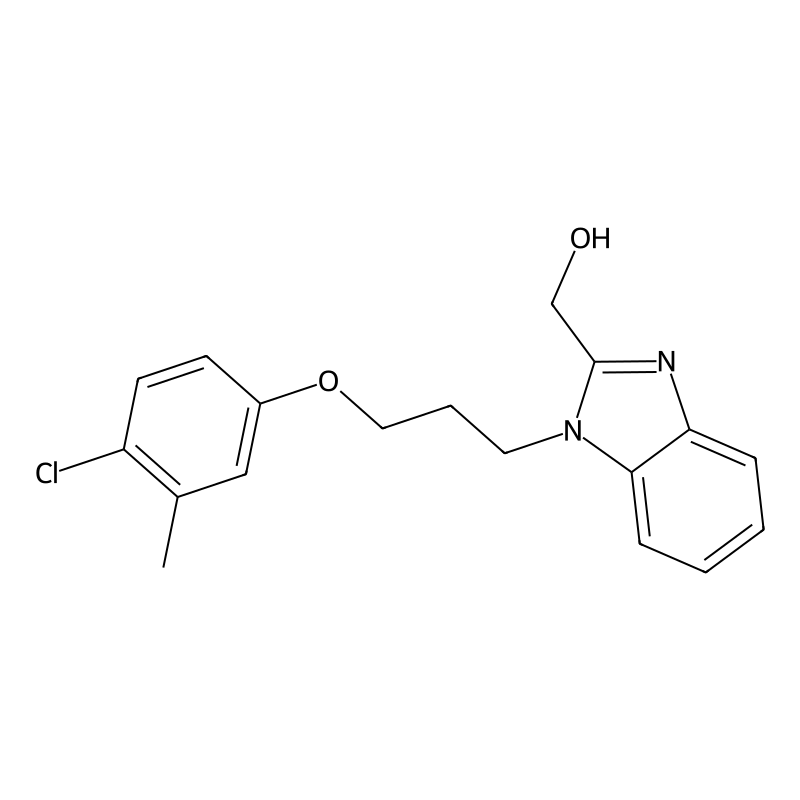

1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1H-Benzimidazole-2-methanol, also known as 1H-benzimidazol-2-ylmethanol, is a heterocyclic organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. This compound is characterized by a benzimidazole ring fused with a hydroxymethyl group at the second position, which imparts unique chemical and biological properties. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it an important compound in medicinal chemistry and organic synthesis .

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.

- Handle the compound in a well-ventilated fume hood.

- Consult a safety data sheet (SDS) for similar compounds if available.

Future Research Directions

- Synthesis and characterization of the compound to confirm its structure and properties.

- Investigation of its potential biological activities, such as antimicrobial or antiparasitic effects.

- Computational modeling to predict its interactions with other molecules and potential drug targets.

- Oxidation: The methanol group can be oxidized to form benzimidazole-2-carboxylic acid.

- Reduction: It can be reduced to yield benzimidazole-2-methylamine.

- Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and thionyl chloride or phosphorus tribromide for substitution reactions .

1H-Benzimidazole-2-methanol exhibits significant biological activity, particularly in pharmacology. Benzimidazole derivatives are known for their ability to bind to tubulin proteins, disrupting microtubule assembly during cell division. This mechanism is linked to their anticancer properties, as they can induce cell cycle arrest and apoptosis in cancer cells. Additionally, these compounds have demonstrated antimicrobial activity against various pathogens .

The synthesis of 1H-benzimidazole-2-methanol can be achieved through several methods:

- From o-phenylenediamine: Reacting o-phenylenediamine with formic acid followed by reduction of the resulting benzimidazole-2-carboxylic acid.

- Cyclization of o-nitroaniline: Involves formaldehyde under acidic conditions followed by reduction.

- Microwave-assisted synthesis: This modern technique enhances yields and reduces reaction times compared to traditional methods .

Industrial production often employs catalytic hydrogenation of benzimidazole derivatives due to its efficiency and scalability .

1H-Benzimidazole-2-methanol has diverse applications in various fields:

- Pharmaceuticals: Utilized in the development of anticancer drugs and antimicrobial agents.

- Agriculture: Investigated for use as fungicides and herbicides due to its biological activity.

- Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules .

Research on interaction studies involving 1H-benzimidazole-2-methanol has focused on its binding affinity with biological targets such as tubulin and DNA. These studies reveal that the compound can effectively inhibit cell proliferation in cancer cells by interfering with microtubule dynamics. Additionally, interaction studies have explored its potential as an inhibitor against specific enzymes involved in microbial resistance .

Several compounds share structural similarities with 1H-benzimidazole-2-methanol, including:

| Compound Name | Molecular Formula | Unique Feature |

|---|---|---|

| 1H-Benzimidazole | C7H6N2 | Lacks hydroxymethyl group |

| 2-Methylbenzimidazole | C8H8N2 | Methyl group at the second position |

| Benzimidazole-2-carboxylic acid | C8H7N2O2 | Contains a carboxylic acid functional group |

| 1H-Benzimidazole-4-carboxylic acid | C8H6N2O2 | Carboxylic acid at the fourth position |

The uniqueness of 1H-benzimidazole-2-methanol lies in its hydroxymethyl substitution at the second position, which enhances its solubility and biological activity compared to other benzimidazole derivatives. This specific structural modification allows it to exhibit distinct pharmacological properties that are being actively researched for therapeutic applications .